Room-Temperature Electron Mobility: La-Doped BaSnO₃ vs. SrTiO₃ and ITO
La-doped BaSnO₃ single crystals exhibit a room-temperature Hall electron mobility of 320 cm²/V·s at a carrier density of 8 × 10¹⁹ cm⁻³, which is approximately 30 times higher than the room-temperature mobility of doped SrTiO₃ (which remains below 10 cm²/V·s regardless of defect minimization) [1][2]. Among all perovskite oxides, BaSnO₃ holds the highest reported room-temperature electron mobility [3]. In epitaxial thin-film form, La:BaSnO₃ achieves mobility of 70 cm²/V·s at a doping level of 4.4 × 10²⁰ cm⁻³, which is comparable to or exceeds typical ITO thin-film mobility values (~30–50 cm²/V·s) [4][5]. Furthermore, the DC conductivity of La-doped BaSnO₃ can be superior to that of ITO, with values exceeding 10⁴ S/cm at room temperature [6].
| Evidence Dimension | Room-temperature electron mobility (Hall measurement) |
|---|---|
| Target Compound Data | 320 cm²/V·s (La:BaSnO₃ single crystal); 70 cm²/V·s (La:BaSnO₃ epitaxial film); conductivity >10⁴ S/cm |
| Comparator Or Baseline | SrTiO₃: <10 cm²/V·s (doped, all forms); ITO thin film: ~30–50 cm²/V·s typical |
| Quantified Difference | ~30× higher mobility than SrTiO₃; film mobility comparable to or exceeding ITO; conductivity superior to ITO achievable |
| Conditions | La:BaSnO₃ single crystal at 8×10¹⁹ cm⁻³ doping; epitaxial film at 4.4×10²⁰ cm⁻³; MBE-grown films on LSAT substrates; room temperature |
Why This Matters
High electron mobility directly enables lower resistive losses, faster switching speeds, and reduced power consumption in transparent electronic devices, making La:BaSnO₃ a leading indium-free alternative to ITO for high-performance TCO applications.
- [1] Kim HJ, Kim U, Kim TH, et al. High Mobility in a Stable Transparent Perovskite Oxide. Applied Physics Express. 2012;5:061102. doi:10.1143/APEX.5.061102 View Source
- [2] Krishnaswamy K, Himmetoḡlu B, Kang Y, Janotti A, Van de Walle CG. First-principles analysis of electron transport in BaSnO₃. Physical Review B. 2017;95:205202. Among perovskite oxides, BSO has the highest RT mobility, ~30× higher than prototypical SrTiO₃. View Source
- [3] s-space.snu.ac.kr. BaSnO₃ electron mobility μ ~320 cm²/V·s in single crystals, highest among perovskite oxides at room temperature. View Source
- [4] Kim HJ, et al. APEX. 2012;5:061102. Epitaxial film maximum mobility 70 cm²/V·s at 4.4×10²⁰ cm⁻³. View Source
- [5] Perovskite oxides as transparent semiconductors: a review. Nano Convergence. 2020. BaSnO₃-based perovskites feature high mobility for n-type TCOs; ITO widely used with conductivity ~10⁴ S/cm. View Source
- [6] Jalan B, et al. Proceedings of SPIE. BaSnO₃ (BSO) DC conductivity can be superior to that in ITO; conductivity exceeding 10⁴ S/cm at room temperature. View Source
